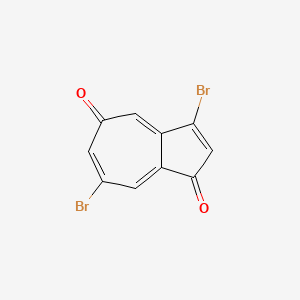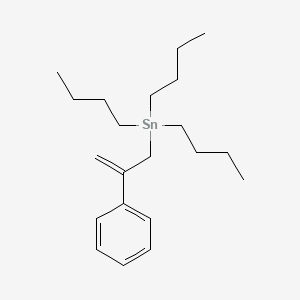
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine is an organic compound that features a cyclopentadienyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine typically involves the reaction of cyclopentadiene with a suitable piperidine derivative under controlled conditions. One common method involves the use of Grignard reagents, where cyclopentadienyl magnesium bromide reacts with 1-methylpiperidine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopentadienyl ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted piperidines and cyclopentadienyl derivatives
Applications De Recherche Scientifique
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . Additionally, it may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane
- Cyclopenta-1,3-dien-1-yltrimethylsilane
- Cyclopenta-1,4-dien-1-yl(methyl)amine
Uniqueness
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine is unique due to its combination of a cyclopentadienyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
189349-14-2 |
|---|---|
Formule moléculaire |
C11H17N |
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
4-cyclopenta-1,4-dien-1-yl-1-methylpiperidine |
InChI |
InChI=1S/C11H17N/c1-12-8-6-11(7-9-12)10-4-2-3-5-10/h2,4-5,11H,3,6-9H2,1H3 |
Clé InChI |
GYDYAFDGEDUMMO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


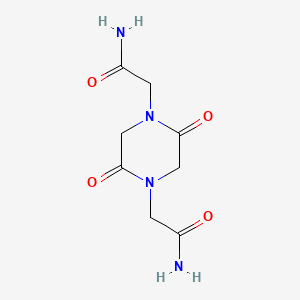

![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
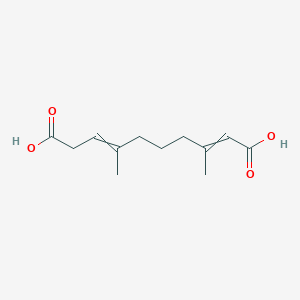

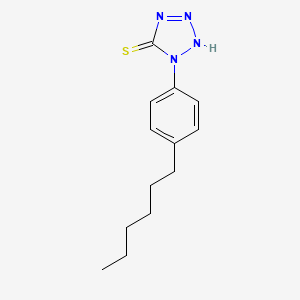

![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)

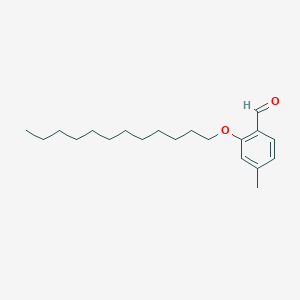
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
